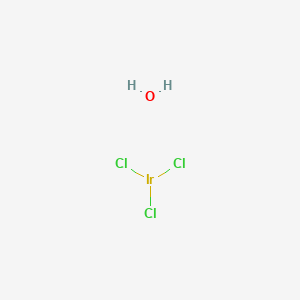

Iridium trichloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iridium trichloride hydrate (IrCl3·xH2O) is a fundamental Ir(III) coordination compound and a critical starting material for the synthesis of advanced organometallic complexes, homogeneous catalysts, and OLED phosphors. Unlike its anhydrous counterpart, which forms an intractable polymeric solid-state lattice, the hydrated form provides a highly accessible Ir(III) center. This structural accessibility translates directly to high solubility in water (up to ~623 g/L) and polar organic solvents like 2-ethoxyethanol, making it the industry-standard precursor for wet-chemical synthesis. Its primary procurement value lies in its ability to undergo direct solution-phase cyclometalation under mild reflux conditions, bypassing the extreme temperatures or harsh reduction steps required when using anhydrous IrCl3 or Ir(IV) salts [1].

Substituting iridium trichloride hydrate with anhydrous iridium trichloride or iridium(IV) salts leads to immediate process failure in standard organometallic synthesis. Anhydrous IrCl3 features a highly stable, polymeric crystal structure that renders it practically insoluble in water and common organic solvents, completely preventing standard solution-phase coordination chemistry. Attempting to use anhydrous IrCl3 for the synthesis of cyclometalated dimers (such as[Ir(ppy)2Cl]2) results in negligible yield under standard reflux conditions (110–130 °C). Conversely, substituting with Ir(IV) precursors like hexachloroiridic acid requires an additional reduction step to reach the Ir(III) state necessary for most photoredox and OLED applications, introducing process complexity, lowering atom economy, and increasing the risk of side reactions[1].

Solubility Profile in Aqueous and Polar Media

The most critical differentiator for procurement is the solubility of the hydrate compared to the anhydrous form. Iridium trichloride hydrate exhibits a water solubility of approximately 623.8 g/L at room temperature and is highly soluble in polar organics like 2-ethoxyethanol and methanol. In stark contrast, anhydrous IrCl3 is practically insoluble (~0 g/L) in both water and common organic solvents due to its polymeric crystal lattice[1].

| Evidence Dimension | Aqueous Solubility at 25 °C |

| Target Compound Data | ~623.8 g/L (Hydrate) |

| Comparator Or Baseline | ~0 g/L (Anhydrous IrCl3) |

| Quantified Difference | >600 g/L difference in solubility |

| Conditions | Standard aqueous conditions at room temperature |

High solubility is an absolute prerequisite for using the compound as a precursor in solution-phase organometallic synthesis without requiring extreme thermal melts.

Yield of Cyclometalated Dimer Precursors (Nonoyama Route)

In the synthesis of chloro-bridged iridium(III) dimers—the universal precursors for OLED phosphors and photoredox catalysts—the hydrate form is essential. Reacting IrCl3·xH2O with ligands like 2-phenylpyridine in aqueous 2-ethoxyethanol at 120 °C typically yields the target dimer (e.g.,[Ir(ppy)2Cl]2) in 70–98% yield within 16–24 hours. Under identical mild reflux conditions, anhydrous IrCl3 remains unreactive, resulting in negligible product formation [1].

| Evidence Dimension | Synthesis yield of chloro-bridged Ir(III) dimers |

| Target Compound Data | 70–98% yield at 120 °C |

| Comparator Or Baseline | Negligible yield (Anhydrous IrCl3) |

| Quantified Difference | >70% absolute yield increase under mild conditions |

| Conditions | Reflux in 2-ethoxyethanol/water mixture for 16-24 hours |

Procuring the hydrate ensures high-yield, scalable production of critical OLED and catalyst intermediates using standard industrial reactor conditions.

Suitability for Microwave-Accelerated High-Throughput Synthesis

Recent optimizations in organometallic synthesis demonstrate that IrCl3 hydrate is highly amenable to microwave-accelerated cyclometalation. In a 2-methoxyethanol/water mixture, microwave irradiation at 190 °C converts IrCl3 hydrate to the chloro-bridged dimer in nearly quantitative yield within just 30 minutes. Anhydrous IrCl3 cannot achieve this rapid solution-phase conversion due to its complete lack of solubility, making the hydrate the only viable choice for high-throughput catalyst discovery [1].

| Evidence Dimension | Reaction time for quantitative dimer yield |

| Target Compound Data | 30 minutes (via microwave at 190 °C) |

| Comparator Or Baseline | Unreactive / Insoluble (Anhydrous IrCl3) |

| Quantified Difference | Quantitative yield achieved in <1 hour vs complete process failure |

| Conditions | Microwave reactor, 2-methoxyethanol/water (4:1) |

For R&D and rapid scale-up, the hydrate form enables high-throughput synthesis techniques that drastically reduce manufacturing time.

Industrial Synthesis of OLED Phosphors

Iridium trichloride hydrate is the foundational starting material for synthesizing cyclometalated Ir(III) complexes (e.g., Ir(ppy)3 and its derivatives) used as red and green phosphorescent emitters in OLED displays. Its high solubility in aqueous 2-ethoxyethanol allows for the efficient, high-yield formation of the critical chloro-bridged dimer intermediate ([Ir(C^N)2Cl]2) under standard reflux conditions, which is impossible with anhydrous IrCl3 [1].

Production of Homogeneous Photoredox Catalysts

In pharmaceutical and fine chemical manufacturing, Ir(III)-based photoredox catalysts (such as[Ir(dFppy)2(dtbbpy)]PF6) are essential for driving visible-light-mediated cross-coupling reactions. The hydrate form is exclusively preferred over anhydrous IrCl3 because it readily undergoes the sequential ligand additions required to build these heteroleptic complexes in solution [2].

Preparation of Iridium Oxide (IrO2) Nanocatalysts for Water Splitting

For green hydrogen production via proton exchange membrane (PEM) electrolyzers, IrCl3 hydrate serves as a highly soluble precursor for the sol-gel or wet-impregnation synthesis of IrO2 nanoparticles. Its aqueous solubility ensures uniform dispersion and atomic-level doping on catalyst supports (like TiO2), which cannot be achieved with the insoluble anhydrous form[3].

References

- [1] ACS Omega. 'Template Synthesis of Cyclometalated Macrocycle Iridium(III) Complexes Based on Photoinduced C–N Cross-Coupling Reactions In Situ'. May 2024.

- [2] Inorganic Chemistry. 'Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials'. June 2020.

- [3] Comptes Rendus de l'Académie des Sciences. 'Investigation of iridium composition in Ti1–xIrxO2 nanostructures as potential supports for platinum in methanol electro-oxidation'. October 2019.